molecular formula C11H7N3O B12950935 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile

Cat. No.: B12950935
M. Wt: 197.19 g/mol
InChI Key: OPDPWJMNJNISNU-UHFFFAOYSA-N
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Description

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of N-(2-alkynyl)aryl benzamides using a gold(I) catalyst. The reaction proceeds via a chemoselective oxygen cyclization through a 6-exo-dig pathway, yielding the desired heterocycle under mild conditions . Another approach involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the scalable synthesis would likely involve optimizing the aforementioned laboratory methods to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound can also interact with DNA, potentially interfering with replication and transcription processes . These interactions are mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Benzo[b]imidazo[1,2-d][1,4]oxazine-2-carbonitrile is unique due to its specific ring fusion and the presence of a carbonitrile group, which can significantly influence its reactivity and biological activity. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.

Properties

Molecular Formula

C11H7N3O

Molecular Weight

197.19 g/mol

IUPAC Name

4H-imidazo[2,1-c][1,4]benzoxazine-2-carbonitrile

InChI

InChI=1S/C11H7N3O/c12-5-8-6-14-9-3-1-2-4-10(9)15-7-11(14)13-8/h1-4,6H,7H2

InChI Key

OPDPWJMNJNISNU-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=CN2C3=CC=CC=C3O1)C#N

Origin of Product

United States

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